molecular formula C10H14N2O2 B11751467 (S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide

(S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide

Cat. No.: B11751467
M. Wt: 194.23 g/mol
InChI Key: IJTWVOMEEKXYQQ-VIFPVBQESA-N
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Description

(S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide is a chiral compound characterized by the presence of a furan ring attached to a pyrrolidine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and furan-2-carboxaldehyde.

    Formation of Intermediate: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.

    Coupling Reaction: The intermediate is then reacted with furan-2-carboxaldehyde in the presence of a base, such as triethylamine, to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: (S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

(S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction or metabolic pathways, resulting in its observed effects.

Comparison with Similar Compounds

    ®-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.

    N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide: The racemic mixture containing both (S) and ® enantiomers.

Uniqueness:

    Chirality: The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.

    Specificity: The compound’s unique structure allows for specific interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(2S)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h2-3,6,9,11H,1,4-5,7H2,(H,12,13)/t9-/m0/s1

InChI Key

IJTWVOMEEKXYQQ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC2=CC=CO2

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CC=CO2

Origin of Product

United States

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